Cas no 407581-83-3 (1,4-Dichloro 6-carboxytetramethylrhodamine)

1,4-Dichloro 6-carboxytetramethylrhodamine 化学的及び物理的性質
名前と識別子
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- 1,4-Dichloro 6-carboxytetramethylrhodamine
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- MDL: MFCD28962716
- ほほえんだ: CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=C(C(C(O)=O)=CC(Cl)=C4C([O-])=O)Cl)=C2C=C1)C
1,4-Dichloro 6-carboxytetramethylrhodamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB461182-250mg |
1,4-Dichloro-6-carboxytetramethylrhodamine; . |
407581-83-3 | 250mg |
€1001.70 | 2025-02-20 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54324-1mg |
1,4-Dichloro 6-carboxytetramethylrhodamine |
407581-83-3 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849909-1g |
1,4dichloro6-Carboxytetramethylrhodamine |
407581-83-3 | >97% | 1g |
¥2,800.00 | 2022-09-29 | |
A2B Chem LLC | AF84326-100mg |
1,4-Dichloro-6-carboxytetramethylrhodamine |
407581-83-3 | 95% | 100mg |
$259.00 | 2023-12-30 | |
abcr | AB461182-100mg |
1,4-Dichloro-6-carboxytetramethylrhodamine; . |
407581-83-3 | 100mg |
€424.50 | 2024-08-03 | ||
A2B Chem LLC | AF84326-250mg |
1,4-Dichloro-6-carboxytetramethylrhodamine |
407581-83-3 | 95% | 250mg |
$407.00 | 2023-12-30 | |
1PlusChem | 1P00CJHI-250mg |
1,4-dichloro 6-CarboxytetraMethylrhodaMine |
407581-83-3 | 95% | 250mg |
$474.00 | 2024-05-03 | |
abcr | AB461182-250 mg |
1,4-Dichloro-6-carboxytetramethylrhodamine; . |
407581-83-3 | 250MG |
€659.10 | 2023-07-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54324-5mg |
1,4-Dichloro 6-carboxytetramethylrhodamine |
407581-83-3 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
1PlusChem | 1P00CJHI-100mg |
1,4-dichloro 6-CarboxytetraMethylrhodaMine |
407581-83-3 | 95% | 100mg |
$295.00 | 2024-05-03 |
1,4-Dichloro 6-carboxytetramethylrhodamine 関連文献
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1. Caper tea
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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7. Book reviews
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1,4-Dichloro 6-carboxytetramethylrhodamineに関する追加情報
1,4-Dichloro 6-carboxytetramethylrhodamine (CAS No. 407581-83-3): A Versatile Fluorescent Probe for Biological Applications
1,4-Dichloro 6-carboxytetramethylrhodamine, also known as CAS No. 407581-83-3, is a fluorophore widely utilized in biomedical research for its exceptional photostability, high quantum yield, and tunable emission spectrum. This compound belongs to the class of tetramethylrhodamine derivatives, which are renowned for their applications in fluorescence-based assays, live-cell imaging, and molecular probe development. The unique chemical structure of 1,4-Dichloro 6-carboxytetramethylrhodamine enables it to interact with specific biomolecules, making it a critical tool in studying cellular processes and disease mechanisms.
The molecular formula of 1,4-Dichloro 6-carboxytetramethylrhodamine is C22H24Cl2N2O4, with a molecular weight of 446.34 g/mol. Its structure features a rhodamine core functionalized with two chlorine atoms at the 1,4 positions and a carboxylic acid group at the 6 position. This modification enhances its solubility in aqueous environments while maintaining the characteristic red fluorescence of rhodamine dyes. The CAS No. 407581-83-3 designation ensures its precise identification in chemical databases, facilitating accurate research and regulatory compliance.
Recent studies have highlighted the utility of 1,4-Dichloro 6-carboxytetramethylrhodamine in fluorescence resonance energy transfer (FRET) experiments. For instance, a 2023 publication in *Nature Communications* demonstrated its application in tracking protein-protein interactions in real-time. The compound’s high photostability allows for prolonged imaging sessions, which is critical for observing dynamic cellular processes such as signal transduction and vesicular trafficking. This capability has made it a preferred choice for researchers working on live-cell imaging and single-molecule tracking.
One of the key advantages of 1,4-Dichloro 6-carboxytetramethylrhodamine is its compatibility with multiplexed imaging techniques. By labeling different cellular components with distinct fluorophores, scientists can simultaneously monitor multiple biological processes. For example, researchers at the University of Tokyo integrated 1,4-Dichloro 6-carboxytetramethylrhodamine with green fluorescent protein (GFP) to visualize the co-localization of mitochondria and endosomes in cultured cells. This approach has significantly advanced our understanding of organelle dynamics and interorganellar communication.
1,4-Dichloro 6-carboxytetramethylrhodamine has also found applications in drug discovery and high-throughput screening (HTS) platforms. Its ability to bind to hydrophobic regions of target proteins makes it an effective probe for identifying small-molecule inhibitors. A 2024 study published in *ACS Chemical Biology* showcased its use in screening compounds targeting the SARS-CoV-2 spike protein. The compound’s fluorescent signal was used to quantify binding affinity, enabling rapid identification of potential antiviral candidates.
Another emerging area of research involving 1,4-Dichloro 6-carboxytetramethylrhodamine is its role in biomarker detection. Due to its high sensitivity and specificity, the compound has been employed in detecting low-abundance proteins in complex biological matrices. For example, a 2023 study in *Analytical Chemistry* utilized 1,4-Dichloro 6-carboxytetramethylrhodamine-labeled antibodies to detect biomarkers associated with early-stage cancer. This application underscores its potential in diagnostic assays and point-of-care testing.
1,4-Dichloro 6-carboxytetramethylrhodamine is synthesized through a multi-step process involving the functionalization of rhodamine B with chlorinated groups and carboxylic acid moieties. The synthesis typically begins with the preparation of a tetramethylrhodamine derivative, followed by chlorination at the 1,4 positions using a suitable reagent. The final step involves the introduction of a carboxylic acid group, which enhances solubility and facilitates conjugation with biomolecules such as antibodies or peptides. This synthetic strategy ensures the production of high-purity 1,4-Dichloro 6-carboxytetramethylrhodamine suitable for research applications.
Despite its advantages, the use of 1,4-Dichloro 6-carboxytetramethylrhodamine requires careful consideration of its photophysical properties. The compound’s emission spectrum (typically around 570–620 nm) can overlap with other fluorophores, necessitating the use of spectral unmixing techniques in multi-color imaging. Additionally, researchers must account for potential photobleaching effects, which can be mitigated by using low-intensity excitation light and advanced imaging systems.
Recent advancements in super-resolution microscopy have further expanded the applications of 1,4-Dichloro 6-carboxytetramethylrhodamine. By combining it with stochastic optical reconstruction microscopy (STORM) or photoactivated localization microscopy (PALM), scientists can achieve sub-diffraction resolution imaging of cellular structures. A 2024 study in *Cell Reports* used this approach to visualize the nanoscale organization of the actin cytoskeleton, revealing previously undetectable structural features.
1,4-Dichloro 6-carboxytetramethylrhodamine is also being explored for its potential in in vivo imaging applications. Its ability to penetrate biological tissues and emit a detectable signal has made it a candidate for non-invasive monitoring of disease progression. For instance, researchers at the National Institutes of Health (NIH) are investigating its use in tracking tumor metastasis in mouse models. This application highlights the compound’s versatility in both basic research and translational medicine.
In conclusion, 1,4-Dichloro 6-carboxytetramethylrhodamine (CAS No. 407581-83-3) remains a cornerstone in fluorescence-based research due to its unique optical properties and adaptability to diverse experimental paradigms. Its continued development and integration into cutting-edge technologies such as single-molecule imaging and multiplexed diagnostics underscore its significance in advancing our understanding of biological systems. As research methodologies evolve, the role of this fluorophore is expected to grow, further solidifying its importance in the field of biomedical science.
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